2-[4-(Trifluoromethyl)phenyl]benzonitrile
Description
The study of 2-[4-(Trifluoromethyl)phenyl]benzonitrile is anchored in the broader exploration of molecules that possess both the arylbenzonitrile framework and strategic fluorine substitution. This combination is a powerful strategy in the design of functional molecules with tailored properties for a variety of advanced applications.
Arylbenzonitrile scaffolds, which are characterized by two or more aromatic rings with at least one bearing a nitrile (-CN) group, are prevalent structures in both organic synthesis and materials science. The biaryl linkage provides a rigid yet conformationally flexible backbone that is essential for creating molecules with specific three-dimensional shapes.
In organic synthesis, arylbenzonitriles are valuable intermediates. The nitrile group is a versatile functional handle that can be converted into other important moieties such as amines, carboxylic acids, and tetrazoles, providing pathways to a diverse range of complex molecules, including pharmaceuticals. ontosight.ai Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are common methods for synthesizing these biaryl structures. researchgate.net
In materials science, the arylbenzonitrile scaffold is a key component in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. mdpi.comresearchgate.net The rigid structure combined with the polar nitrile group can lead to desirable properties like thermal stability and specific electronic behaviors. For instance, the nitrile group's strong dipole moment is often exploited in the design of liquid crystal molecules to control their alignment in an electric field. researchgate.net
| Application Area | Significance of Arylbenzonitrile Scaffold |
| Organic Synthesis | Versatile intermediate; nitrile group allows for diverse chemical transformations. |
| Pharmaceuticals | Core structure in various bioactive compounds. ontosight.ai |
| Liquid Crystals | Rigid core and polar nitrile group contribute to mesophase formation and stability. mdpi.comresearchgate.net |
| Organic Electronics | Used in the design of materials for applications like OLEDs due to electronic properties. |
The trifluoromethyl (-CF₃) group is a powerful and widely used substituent in modern molecular design, valued for its unique combination of electronic and steric properties. mdpi.comnih.gov Its incorporation into an organic molecule can profoundly alter its physical, chemical, and biological characteristics.
The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which can significantly influence the reactivity and electronic properties of the aromatic ring to which it is attached. nih.gov It also enhances the lipophilicity (fat-solubility) and metabolic stability of a molecule, properties that are critically important in the development of pharmaceuticals. mdpi.com The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation. mdpi.com
In materials science, the trifluoromethyl group is used to fine-tune the properties of liquid crystals and polymers. It can increase thermal stability, modify solubility, and influence the dielectric anisotropy of materials, which is crucial for applications in displays and other electro-optical devices. mdpi.com Despite its strong electronic effects, the trifluoromethyl group is sterically similar in size to an ethyl group, allowing it to act as a bioisostere for various alkyl groups without introducing excessive bulk. researchgate.net
Key Properties Conferred by the Trifluoromethyl Group
| Property | Description | Impact on Molecular Design |
| High Electronegativity | Acts as a strong electron-withdrawing group. | Modifies electronic properties, acidity/basicity, and reaction kinetics. nih.gov |
| Increased Lipophilicity | Enhances solubility in nonpolar environments. | Improves membrane permeability and bioavailability in drug candidates. mdpi.com |
| Metabolic Stability | The high strength of the C-F bond resists enzymatic degradation. | Increases the in vivo half-life of pharmaceuticals. mdpi.com |
| Steric Effects | Similar in size to an ethyl group, larger than methyl or chloro groups. | Can influence binding affinity to biological targets and molecular packing in crystals. researchgate.netnih.gov |
| Dipole Moment | Possesses a significant dipole moment. | Affects intermolecular interactions and properties of materials like liquid crystals. mdpi.com |
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the key research domains for this compound can be inferred from studies on structurally similar molecules. The combination of the biaryl benzonitrile (B105546) core and the trifluoromethyl substituent positions it as a promising candidate for investigation in several advanced fields.
Medicinal Chemistry: The 2-phenylbenzonitrile scaffold is explored in medicinal chemistry for the development of new therapeutic agents. researchgate.netnih.gov The trifluoromethyl group is a well-established feature in many successful drugs. Therefore, this compound could serve as a key intermediate or a core scaffold for designing novel enzyme inhibitors or receptor modulators, where the -CF₃ group can enhance binding affinity and improve pharmacokinetic properties.
Materials Science (Liquid Crystals): Biaryl benzonitriles are a classic structural motif in liquid crystal design. researchgate.nettcichemicals.com The introduction of a lateral trifluoromethyl group is a known strategy to modify the mesomorphic (liquid crystalline) properties, such as transition temperatures and dielectric anisotropy. mdpi.com Compounds like this compound are logical targets for synthesis and evaluation in the search for new liquid crystal materials with specific properties for display technologies.
Organic Electronics: The electronic properties imparted by the electron-withdrawing nitrile and trifluoromethyl groups make fluorinated biaryl systems candidates for use in organic electronic materials. For example, related structures are investigated for applications in thermally activated delayed fluorescence (TADF) emitters for more efficient OLEDs. nih.gov The specific substitution pattern of this compound would influence its molecular conformation and electronic energy levels, making it of interest for fundamental studies in this area.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFGWAHOWAUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602479 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91748-21-9 | |
| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91748-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-2-carbonitrile, 4'-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Structural Characterization of 2 4 Trifluoromethyl Phenyl Benzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-[4-(Trifluoromethyl)phenyl]benzonitrile, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule. The asymmetric substitution on both phenyl rings results in a complex and unique set of signals for each of the eight aromatic protons and fourteen carbons.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show eight distinct signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the benzonitrile (B105546) ring will be influenced by the anisotropic effect of the cyano group (-CN) and the adjacent phenyl ring. Similarly, the protons on the trifluoromethyl-substituted ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Due to the steric hindrance between the two rings, their rotation is likely restricted, leading to potentially broader signals or more complex splitting patterns depending on the conformation.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will be more complex, showing signals for all 14 carbon atoms in the molecule. The carbon of the cyano group is expected to appear in the 115-120 ppm range. The quaternary carbons (to which the other ring, the cyano group, and the trifluoromethyl group are attached) will have characteristic chemical shifts. The trifluoromethyl group (-CF₃) will cause a distinctive quartet splitting pattern in the signal of the carbon atom to which it is attached due to ¹JC-F coupling. The other carbons in the trifluoromethyl-substituted ring will also show smaller couplings (²JC-F, ³JC-F).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Predicted data based on analogous structures. Solvent: CDCl₃.
| ¹H NMR | Predicted δ (ppm) | Multiplicity |
| Aromatic Protons | 7.40 - 7.90 | Multiplets |
| ¹³C NMR | Predicted δ (ppm) | Key Feature |
| C-CN | ~110-115 | Quaternary |
| C≡N | ~117-119 | Quaternary |
| Aromatic CH | ~125-135 | - |
| C-CF₃ | ~133 | Quartet (¹JC-F) |
| CF₃ | ~123 | Quartet (¹JC-F) |
| Aromatic C (Quaternary) | ~138-145 | - |
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization
¹⁹F NMR is an exceptionally sensitive and specific technique for characterizing fluorine-containing compounds. thermofisher.com For this compound, this method is used to confirm the presence and electronic environment of the -CF₃ group.
A single, sharp resonance is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The chemical shift of this signal is typically found around -60 to -65 ppm relative to a standard like CFCl₃. rsc.org The precise chemical shift can provide information about the electronic effects of the rest of the molecule on the trifluoromethyl group. No significant coupling to protons is expected to be observed without high-resolution techniques, resulting in a singlet.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. The FTIR spectrum of this compound is expected to be dominated by several key absorption bands.
The most characteristic band would be the C≡N stretch of the nitrile group, which is sharp and strong, typically appearing in the 2220-2240 cm⁻¹ region. nist.gov The C-F bonds of the trifluoromethyl group will produce very strong and prominent absorption bands in the region of 1100-1400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR. nih.gov While FTIR is based on absorption, Raman measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from those of IR, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice-versa.
For this compound, the C≡N stretch is also a strong and sharp band in the Raman spectrum. researchgate.net The symmetric "breathing" modes of the aromatic rings, typically around 1000 cm⁻¹ and 1600 cm⁻¹, are often more prominent in Raman spectra than in FTIR. The C-F stretching vibrations are also observable.
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) Predicted data based on characteristic functional group frequencies.
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | FTIR/Raman | 3050 - 3100 | Medium-Weak |
| C≡N Stretch | FTIR/Raman | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 | Medium-Strong |
| C-F Stretch (CF₃) | FTIR | 1100 - 1400 | Very Strong |
| Aromatic C-H Bend | FTIR | 750 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₄H₈F₃N), the molecular weight is approximately 247.22 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺) would be expected at m/z ≈ 247.
The fragmentation of the molecule would likely proceed through several pathways. Common fragmentation patterns for biaryl compounds involve the cleavage of the bond connecting the two rings. For this molecule, fragmentation could involve the loss of the -CF₃ group, leading to a fragment ion at [M-69]⁺. Loss of HCN from the benzonitrile ring could also occur, resulting in a fragment at [M-27]⁺. nih.gov Analysis of these fragments helps to confirm the connectivity and identity of the different parts of the molecule.
X-ray Diffraction (XRD) for Single-Crystal and Powder Diffraction Studies
X-ray diffraction (XRD) is a powerful analytical technique for elucidating the crystalline structure of materials. In the context of this compound and its derivatives, both single-crystal and powder XRD methods provide critical insights into their solid-state arrangement, polymorphism, and intermolecular interactions.
Single-Crystal X-ray Diffraction
Single-crystal XRD analysis offers a definitive determination of the molecular and crystal structure of a compound. For derivatives of this compound, this technique reveals precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry in the solid state.
In another example, a derivative synthesized from 4'-bromoacetophenone (B126571) and 4-amino-5-indolyl-1,2,4-triazole-3-thione crystallized in the triclinic crystal system with the P-1 space group. mdpi.com The unit cell parameters were determined as a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, with α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com Such detailed structural information is invaluable for understanding structure-property relationships.
Table 1: Crystallographic Data for 2-[4-(azidomethyl)phenyl]benzonitrile nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀N₄ |
| Molecular Weight | 234.26 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 8.0763 (16) |
| b (Å) | 8.2183 (16) |
| c (Å) | 10.116 (2) |
| α (°) | 76.22 (3) |
| β (°) | 69.36 (3) |
| γ (°) | 85.94 (3) |
| Volume (ų) | 610.2 (2) |
| Z | 2 |
Powder X-ray Diffraction
Powder XRD is employed to analyze polycrystalline materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and investigating polymorphism. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. osti.gov The resulting diffraction pattern is a fingerprint of the crystalline structure.
For derivatives of this compound, powder XRD can be used to confirm the phase purity of a synthesized batch and to study phase transitions induced by temperature or pressure. researchgate.net For example, in the study of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, a related compound, powder XRD was used for crystallographic characterization of the polycrystalline samples. researchgate.net The analysis of powder diffraction data can also involve Rietveld refinement to obtain detailed structural information, similar to that from single-crystal analysis, although with less precision. researchgate.net
Optical Spectroscopy for Electronic Structure and Photophysical Properties
Optical spectroscopy techniques are instrumental in probing the electronic structure and photophysical properties of molecules like this compound. These methods provide information on how the molecule interacts with light, including absorption and emission processes.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For π-conjugated systems like this compound, the absorption spectra are typically characterized by intense bands corresponding to π → π* transitions.
The position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. For example, studies on various benzonitrile derivatives show that the absorption maxima can be tuned by altering the substituents on the aromatic rings. researchgate.netsphinxsai.com The introduction of electron-donating or electron-withdrawing groups can shift the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
In a study of fumaronitrile-based fluorogens, the UV-Vis absorption spectra of a derivative, 2-(4-bromophenyl)-3-(4′-(dimethylamino)-biphenyl-4-yl) fumaronitrile (B1194792) (BDABFN), showed little change with solvent polarity, with absorption peaks appearing around 437–445 nm. ust.hk This suggests that the ground state electronic structure is not significantly perturbed by the solvent environment.
Fluorescence Spectroscopy
Fluorescence spectroscopy investigates the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the excited state properties, including the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF).
Many derivatives of this compound are expected to be fluorescent due to their extended π-conjugated systems. The fluorescence emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The magnitude of the Stokes shift can provide insights into the geometric relaxation of the molecule in the excited state.
The fluorescence properties are often highly sensitive to the solvent polarity. For the fumaronitrile derivative BDABFN, a dramatic red shift of the emission peak from 552 nm to 750 nm was observed as the solvent polarity increased. ust.hk This phenomenon, known as solvatochromism, is indicative of a significant change in the dipole moment upon excitation, often associated with the formation of a twisted intramolecular charge transfer (TICT) state. ust.hk The fluorescence quantum yield of BDABFN was also found to decrease with increasing solvent polarity, ranging from 0.293 in toluene (B28343) to 0 in methanol. ust.hk
Furthermore, some derivatives may exhibit aggregation-induced emission (AIE), where the fluorescence is weak in solution but becomes strong in the aggregated or solid state. ust.hk This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. ust.hk
Thermophysical Characterization Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Thermal Stability
Thermophysical characterization techniques are crucial for understanding the thermal behavior of materials, including their phase transitions and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine transition temperatures such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).
For derivatives of this compound, DSC can be used to identify and characterize different polymorphic forms, which may exhibit different melting points and enthalpies of fusion. mdpi.com For instance, in a study of two crystal forms of 2-(4-(diphenylamino)benzylidene) malononitrile (B47326), DSC curves showed distinct melting points at 138.02 °C and 139.43 °C for the two polymorphs, with corresponding enthalpies of fusion of 25.4 kJ/mol and 26.1 kJ/mol. mdpi.com
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition profile. The decomposition temperature (Td) is a key parameter obtained from TGA, indicating the temperature at which the material begins to degrade.
Derivatives of this compound are generally expected to be thermally stable compounds. TGA studies on related triphenylamine (B166846) derivatives have shown high thermal stability, with decomposition temperatures often exceeding 300 °C. For the two polymorphs of 2-(4-(diphenylamino)benzylidene) malononitrile, TGA revealed significant mass loss occurring at 319.88 °C and 324.22 °C, respectively, indicating their high thermal stability. mdpi.com
Table 2: Thermal Properties of 2-(4-(diphenylamino)benzylidene) malononitrile Polymorphs mdpi.com
| Crystal Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Decomposition Temperature (°C) |
| A-1 | 138.02 | 25.4 | 319.88 |
| A-2 | 139.43 | 26.1 | 324.22 |
Surface Morphological Analysis (e.g., Atomic Force Microscopy, Scanning Electron Microscopy) for Material Forms
Surface morphological analysis techniques are essential for visualizing the surface topography and microstructure of materials at the micro- and nanoscale.
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample surface. It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. AFM is particularly useful for characterizing the surface of thin films and monolayers. aps.orghawaii.edunih.gov
For derivatives of this compound, AFM can be used to study the morphology of thin films prepared by various deposition techniques. hawaii.edu It can reveal information about film roughness, grain size, and the presence of defects. For example, AFM has been used to study the surface of thin films of poly(acrylic) acid hydrogels, revealing the coexistence of distinct elastic domains on the film surface. researchgate.net
Scanning Electron Microscopy (SEM)
SEM is another powerful microscopy technique that uses a focused beam of electrons to scan the surface of a sample and generate images. SEM provides information about the surface topography, composition, and morphology of the material. It is well-suited for examining the microstructure of bulk materials and powders.
In the context of this compound and its derivatives, SEM could be used to investigate the morphology of crystalline powders, revealing the shape and size distribution of the crystals. It can also be used to examine the surface of materials after various treatments, such as thermal annealing or chemical etching.
Computational Chemistry and Theoretical Investigations of 2 4 Trifluoromethyl Phenyl Benzonitrile
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. cuny.eduresearchgate.net It is widely applied to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic distributions. nih.govresearchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. cuny.edu For a molecule like 2-[4-(Trifluoromethyl)phenyl]benzonitrile, DFT can provide a detailed understanding of its conformational landscape, electronic orbitals, and reactivity.
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netnih.gov This process involves finding the minimum energy conformation on the potential energy surface. For this compound, the key conformational feature is the dihedral angle between the two phenyl rings.
Table 1: Representative Optimized Geometrical Parameters for Bi-aryl Compounds
This table illustrates typical bond lengths and angles that would be determined for a molecule like this compound through DFT calculations. The values are representative of similar structures.
| Parameter | Description | Typical Calculated Value |
| C-C (phenyl) | Bond length within the phenyl rings | 1.39 - 1.41 Å |
| C-C (inter-ring) | Bond length connecting the two rings | 1.48 - 1.50 Å |
| C-CN | Bond length of the cyano group carbon | 1.43 - 1.45 Å |
| C≡N | Bond length of the nitrile triple bond | 1.15 - 1.17 Å |
| C-CF3 | Bond length to the trifluoromethyl group | 1.49 - 1.52 Å |
| C-F | Bond length within the trifluoromethyl group | 1.34 - 1.36 Å |
| Dihedral Angle | Torsion angle between the two phenyl rings | 30° - 50° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. orientjchem.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. orientjchem.org Conversely, a small gap suggests the molecule is more reactive. DFT calculations can accurately predict the energies of these orbitals and visualize their spatial distribution, indicating likely sites for nucleophilic and electrophilic attack. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the benzonitrile (B105546) ring, while the LUMO may be distributed across the trifluoromethylphenyl ring due to the electron-withdrawing nature of the CF₃ group.
Table 2: Calculated Frontier Orbital Energies and Related Properties
This interactive table provides theoretical values for HOMO, LUMO, and the energy gap for a molecule like this compound, calculated using DFT. These values are crucial for assessing the molecule's electronic behavior.
| Property | Symbol | Definition | Typical Value (eV) |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 6.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 3.25 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.75 to 4.75 |
Theoretical vibrational spectroscopy, performed using DFT calculations, is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netcyberleninka.ru By calculating the harmonic vibrational frequencies, it is possible to predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. nii.ac.jp
For this compound, DFT calculations can predict characteristic frequencies for key functional groups, including the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), C-F stretches of the trifluoromethyl group (in the 1100-1350 cm⁻¹ region), and various C-C and C-H vibrations of the aromatic rings. Comparing these theoretical spectra with experimentally recorded data allows for a detailed assignment of the observed bands and provides confidence in the accuracy of the computed molecular structure. sxu.edu.cnmdpi.com
Table 3: Comparison of Predicted and Experimental Vibrational Frequencies for a Related Fluorinated Benzonitrile
This table demonstrates the correlation between vibrational frequencies calculated via DFT and those observed experimentally for a structurally similar compound, 2-fluorobenzonitrile. A similar analysis would be applicable to this compound. sxu.edu.cnmdpi.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C-H) | 3080 | 3084 | Aromatic C-H Stretch |
| ν(C≡N) | 2235 | 2233 | Nitrile Stretch |
| ν(C-C) | 1590 | 1595 | Aromatic Ring Stretch |
| ν(C-F) | 1260 | 1257 | C-F Stretch |
| β(C-H) | 1175 | 1171 | In-plane C-H Bend |
| γ(C-H) | 820 | 815 | Out-of-plane C-H Bend |
The electron density distribution in a molecule provides fundamental insights into its chemical bonding and reactivity. DFT calculations can generate maps of electron density, highlighting regions of high and low electron concentration. Further analysis using tools like the Molecular Electrostatic Potential (MEP) maps can reveal the electrostatic landscape of the molecule. jocpr.comicm.edu.pl
MEP maps illustrate the charge distribution from the perspective of an approaching positive charge. ajchem-a.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. ajchem-a.com For this compound, the MEP would likely show a significant negative potential around the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group, identifying these as key sites for intermolecular interactions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. meilerlab.orgconicet.gov.ar These models are built on the principle that the properties of a chemical are a function of its molecular structure. nih.gov By developing a mathematical relationship between structural descriptors and an observed property, QSAR/QSPR models can be used to predict the behavior of new or untested compounds. researchgate.netaidic.it
Topological indices are numerical descriptors derived from the molecular graph of a compound. frontiersin.orgnih.gov These indices quantify aspects of molecular size, shape, branching, and complexity. nih.gov They are widely used as descriptors in QSAR and QSPR modeling because they are relatively simple to calculate and can effectively encode structural information that relates to macroscopic properties. frontiersin.orgmtjpamjournal.com
Various topological indices, such as the Randić connectivity index, Wiener index, and Zagreb indices, can be calculated for this compound. sru.ac.ir These indices, along with others, could be used in a QSAR/QSPR study involving a series of related compounds to develop predictive models for properties like toxicity, lipophilicity, or receptor binding affinity.
Table 4: Common Topological Indices in QSAR/QSPR Studies
This table describes several well-known topological indices and the structural information they represent. These indices would be calculated and used as variables in developing predictive models.
| Topological Index | Description | Information Encoded |
| Wiener Index (W) | The sum of distances between all pairs of vertices in the molecular graph. | Molecular size and branching. |
| Randić Index (χ) | Based on the degrees of adjacent vertices, reflecting connectivity. | Molecular branching and complexity. |
| Zagreb Indices (M₁, M₂) | Based on the sum of squares of vertex degrees (M₁) or the sum of products of degrees of adjacent vertices (M₂). | Molecular branching and cyclicity. |
| Atom-Bond Connectivity (ABC) Index | Correlates with the stability of alkanes and is based on vertex degrees. | Strain energy and stability. |
| Geometric-Arithmetic (GA) Index | Based on the geometric and arithmetic means of the degrees of adjacent vertices. | Correlates with various physicochemical properties. |
Predictive Models for Physicochemical and Material Properties
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and similar computational methods, allows for the estimation of physicochemical properties without the need for direct experimental measurement. researchgate.netnih.gov These models correlate the molecular structure of a compound with its properties, enabling rapid screening and characterization.
QSPR models are built by developing a mathematical relationship between calculated molecular descriptors (representing electronic, steric, and hydrophobic features) and an experimentally determined property. jocpr.com For a molecule like this compound, descriptors would quantify aspects such as its molecular weight, surface area, and the electronic influence of the trifluoromethyl and nitrile groups. Once validated, these models can predict properties for new or untested compounds. nih.govnih.gov
Another powerful predictive tool is the COnductor-like Screening MOdel for Real Solvents (COSMO-RS). This method uses quantum chemical calculations to determine the interaction energies of a molecule with a virtual conductor, which then allows for the prediction of thermodynamic properties in liquid phases. introsoftti.comresearchgate.net COSMO-RS can predict properties like vapor pressure, solubility in various solvents, and partition coefficients, relying solely on the molecular structure as input. introsoftti.com
Below is an interactive table of physicochemical properties that are commonly predicted for organic compounds like this compound using such models.
| Property | Description | Typical Predictive Method |
| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound, indicating its distribution between fatty and aqueous phases. | QSPR, COSMO-RS |
| Aqueous Solubility (LogS) | The logarithm of the molar concentration of the compound in water at saturation. | QSPR, COSMO-RS |
| Boiling Point (°C) | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | QSPR |
| Melting Point (°C) | The temperature at which a solid becomes a liquid at atmospheric pressure. | QSPR |
| Vapor Pressure (Pa) | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | QSPR, COSMO-RS |
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules in a condensed phase (liquid or solid). mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal detailed information about intermolecular interactions, solvent effects, and conformational dynamics that govern macroscopic properties.
Furthermore, MD simulations can elucidate the structure of the liquid state by calculating radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. For a related molecule, benzonitrile, simulations have shown evidence of local antiparallel configurations in the liquid, driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. A similar approach could reveal the specific packing motifs and orientational correlations for this compound, including the role of the bulky and highly electronegative -CF3 group in dictating local structure.
Mechanistic Studies of Reactions via Computational Methods
Computational methods, especially Density Functional Theory (DFT), are indispensable for investigating the detailed mechanisms of chemical reactions. nih.govdntb.gov.ua They allow for the mapping of the potential energy surface of a reaction, providing a step-by-step understanding of how reactants are converted into products. rsc.org For a biphenyl (B1667301) derivative like this compound, a common synthetic route is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com
Computational studies of the Suzuki-Miyaura reaction have elucidated its full catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net DFT calculations can model the involvement of the palladium catalyst and phosphine (B1218219) ligands, determining the energetics of each elementary step. nih.govresearchgate.net
A critical aspect of mechanistic studies is the identification and characterization of transition states (TS)—the highest energy points along a reaction coordinate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.
For the Suzuki-Miyaura synthesis of the target molecule's backbone, DFT calculations can determine the geometry and energy of the transition states for each step. For example, the oxidative addition of an aryl halide to the Pd(0) catalyst, the transfer of the aryl group from the boron atom to the palladium in the transmetalation step, and the final C-C bond-forming reductive elimination all proceed through distinct, calculable transition states. nih.govresearchgate.net The activation energy for each step, which is the energy difference between the reactants and the transition state, determines the rate of that step. nih.gov
By connecting the reactants, intermediates, transition states, and products, computational chemistry provides a complete reaction pathway analysis. The lowest energy path is identified as the most likely mechanism. For the Suzuki-Miyaura coupling, DFT studies have shown that the transmetalation step is often the rate-determining step of the catalytic cycle, with an activation energy of around 36.8 kcal/mol in certain model systems. nih.gov The analysis also reveals the role of the base and solvent, showing how they facilitate the reaction by interacting with the catalyst and reagents at different stages. This detailed understanding allows for the optimization of reaction conditions to improve yield and efficiency. rsc.org
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Hirshfeld Surface Analysis)
The way molecules pack in a crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions. nih.gov The Hirshfeld surface is a molecular surface defined by partitioning the crystal electron density, allowing for the mapping of close intermolecular contacts.
For molecules containing trifluoromethylphenyl groups, these analyses consistently highlight the significant role of fluorine atoms in the crystal packing. nih.govnih.gov The primary interactions stabilizing the crystal structure of compounds similar to this compound include:
F···H/H···F Interactions: Due to the high electronegativity of fluorine and the partial positive charge on hydrogen atoms (especially aromatic ones), C-H···F contacts are a major contributor to crystal stability. nih.goviucr.org
H···H Interactions: These represent a large portion of the close contacts on the Hirshfeld surface, reflecting the van der Waals packing of hydrogen-rich outer surfaces. nih.gov
C···H/H···C Interactions: These contacts are indicative of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of a phenyl ring. nih.gov
A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts. The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of its importance in the crystal packing.
The following interactive table shows representative contributions of various intermolecular contacts from Hirshfeld analyses of structurally related trifluoromethylphenyl compounds. nih.govnih.gov
| Interaction Type | Contribution Range (%) | Description |
| H···H | 28.0 - 30.0 | van der Waals contacts between hydrogen atoms. |
| F···H / H···F | 25.0 - 37.0 | Interactions between fluorine and hydrogen atoms. |
| C···H / H···C | 29.0 - 30.0 | Includes C-H···π interactions. |
| F···F | 4.5 - 14.0 | Contacts between fluorine atoms of adjacent molecules. |
| O···H / H···O | 4.5 - 6.0 | Hydrogen bonding (present in related molecules with hydroxyl/carbonyls). |
Prediction of Linear and Nonlinear Optical (NLO) Properties
Computational quantum chemistry, particularly DFT, is a highly effective method for predicting the linear and nonlinear optical (NLO) properties of molecules. journaleras.comuobasrah.edu.iq NLO materials are crucial for applications in optoelectronics and photonics. The NLO response of a molecule is determined by how its charge distribution is distorted by an external electric field, a behavior quantified by polarizability (α) and hyperpolarizabilities (β, γ).
For a molecule like this compound, the key calculated parameters are:
Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field, related to the refractive index of the material.
First Hyperpolarizability (β): Quantifies the second-order NLO response. A large β value is a primary indicator of a potentially useful NLO material. journaleras.com
The presence of strong electron-withdrawing groups (like -CF3 and -CN) on a π-conjugated system (the biphenyl core) can lead to significant intramolecular charge transfer and, consequently, large hyperpolarizability values. DFT calculations using specific functionals (e.g., B3LYP, HSEH1PBE) and basis sets can accurately predict these properties. journaleras.comjournaleras.com The calculated β value for a candidate molecule is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. journaleras.com Studies on similar trifluoromethyl- and cyano-substituted aromatic compounds have shown that they can possess significant NLO properties, suggesting that this compound is a promising candidate for such applications. journaleras.comjournaleras.com
The table below presents typical ranges for NLO properties calculated for related organic molecules using DFT methods.
| Property | Symbol | Typical Calculated Value Range (a.u.) | Significance in NLO |
| Dipole Moment | µ | 2 - 8 Debye | Indicates asymmetry required for second-order NLO effects. |
| Mean Polarizability | α | 10 - 20 x 10⁻²⁴ esu | Relates to the linear optical response (refractive index). |
| First Hyperpolarizability | β | 5 - 80 x 10⁻³² esu | Measures the magnitude of the second-order NLO response. |
Applications in Functional Materials Science
Liquid Crystalline Materials Development
The incorporation of fluorine and trifluoromethyl groups into calamitic (rod-like) molecules is a well-established strategy in the design of liquid crystal (LC) materials for display technologies. researchgate.net These groups influence key mesomorphic properties such as phase behavior, transition temperatures, dielectric anisotropy, and viscosity. nih.gov Trifluoromethylated benzonitriles, as part of larger molecular structures, are particularly effective in modulating these characteristics.
The relationship between molecular structure and the resulting mesomorphic (liquid crystalline) properties is fundamental to materials design. For trifluoromethylated benzonitriles, several key structural factors dictate the type and stability of the mesophases formed.
Influence of Terminal Groups: The nature of the terminal groups on a liquid crystal molecule significantly impacts its phase behavior. The strong dipole moment created by the trifluoromethyl and benzonitrile (B105546) moieties is a primary driver for the formation of ordered phases. In homologous series, the length of terminal alkoxy chains also plays a crucial role; increasing chain length often promotes the formation of higher-order smectic phases over the nematic phase due to enhanced van der Waals interactions. mdpi.commdpi.com For example, in one series of benzotrifluoride-based liquid crystals, increasing the alkoxy chain from n=6 to n=12 led to a decrease in the nematic phase range from 86.2°C to just 5.3°C, while simultaneously inducing and stabilizing a smectic A phase. mdpi.com
Effect of Lateral Substitution: The introduction of lateral substituents, such as fluorine atoms, can drastically alter molecular packing. Lateral fluorine substitution often enhances the dipole moment and can lead to a broader range of mesomorphism. nih.gov This is a critical strategy for fine-tuning the physical properties of LC mixtures. researchgate.net
Core Structure Rigidity: The biphenyl (B1667301) core of molecules like 2-[4-(trifluoromethyl)phenyl]benzonitrile provides the necessary rigidity and linearity for liquid crystal behavior. mdpi.com Linking this core to other cyclic units, such as cyclohexane, is a common technique to achieve low melting points and broad nematic phase intervals, which are desirable for display applications. researchgate.net
The table below summarizes the phase transitions of a homologous series of liquid crystals incorporating a trifluoromethylphenyl group, illustrating the effect of alkyl chain length.
| Compound (n = alkyl chain length) | Melting Point (°C) | SmA to N or I Transition (°C) | Clearing Point (N to I) (°C) | Mesophase Range (°C) |
| I6 | 120.3 | 128.0 | 214.2 | 93.9 |
| I8 | 115.5 | 170.9 | 205.6 | 90.1 |
| I10 | 110.8 | 166.2 | 185.3 | 74.5 |
| I12 | 105.1 | 148.8 | 154.1 | 49.0 |
| Data derived from studies on (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate homologous series. mdpi.com |
The rational design of new mesogens (liquid crystalline molecules) leverages the structure-property relationships discussed above to target specific performance metrics. Trifluoromethylated benzonitriles are key building blocks in designing materials with high clearing points (the temperature at which the material becomes an isotropic liquid), broad nematic phase ranges, and specific optical anisotropies (Δn). researchgate.net
For applications like augmented reality (AR) displays, liquid crystals with high Δn are required. Molecular design strategies to achieve this include incorporating tolane central cores combined with functional groups like a trans-cyclohexyl core and a trifluoromethylphenyl unit. researchgate.net The trifluoromethyl group, in particular, contributes to achieving negative dielectric anisotropy, a property essential for display modes such as in-plane switching (IPS) and vertically aligned (VA) LCDs. rsc.org The design process is a molecular tailoring strategy, where different fragments are combined to optimize a suite of properties simultaneously. researchgate.net
Trifluoromethylated benzonitrile-containing compounds exhibit various liquid crystalline phases, primarily the nematic (N) and smectic phases. mdpi.com
Nematic Phase: In the nematic phase, the molecules possess long-range orientational order, tending to align along a common axis called the director, but lack long-range positional order. mdpi.com This phase is characterized by its fluidity and is the most common phase used in standard display applications. vspatel.org Materials incorporating trifluoromethylphenyl units often show broad and stable nematic phases. mdpi.comresearchgate.net
Smectic Phases: At temperatures below the nematic phase, some materials may transition into one or more smectic phases, which have both orientational order and a degree of positional order, with molecules arranged in layers. mdpi.comucm.es The smectic A (SmA) phase, where the director is perpendicular to the layer planes, is commonly observed in fluorinated liquid crystals. mdpi.comclarkson.edu The presence and stability of smectic phases are strongly influenced by intermolecular interactions, which can be tuned by modifying terminal alkyl chains or introducing lateral substituents. mdpi.commdpi.com The transition from a nematic to a smectic A phase involves the formation of these layers, representing a step-up in molecular order. researchgate.net
Optoelectronic Materials and Organic Electronics
The strong dipole moment and electron-accepting character of the trifluoromethyl and nitrile groups make trifluoromethylphenyl benzonitrile structures highly valuable in optoelectronics, particularly for nonlinear optical (NLO) materials and as components in organic light-emitting diodes (OLEDs).
Nonlinear optical (NLO) materials are crucial for applications in optical communications and signal processing. illinois.edu The key to a strong NLO response in organic molecules is a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge. nih.govbohrium.com This setup facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large molecular first hyperpolarizability (β), the microscopic measure of second-order NLO activity. nih.govnih.gov
The trifluoromethylphenyl benzonitrile moiety is a powerful electron acceptor. When incorporated into a push-pull chromophore, it can lead to materials with significant NLO properties. For instance, chromophores using a CF3-tricyanofuran (CF3-Ph-TCF) acceptor, which is structurally related, have been synthesized and shown to possess high thermal stability (decomposition temperatures >220 °C) and substantial electro-optic (EO) coefficients. nih.gov The introduction of bulky isolating groups, such as 3,5-bis(trifluoromethyl)benzene, can further enhance the NLO response by preventing dipole-dipole interactions between chromophores in a solid-state film, thereby improving the efficiency of the poling process used to align the molecules. nih.govrsc.org
The table below presents the first hyperpolarizability (β) values for several push-pull chromophores, highlighting the effectiveness of strong acceptor groups.
| Chromophore | Donor Group | Acceptor Group | First Hyperpolarizability (β) (10⁻³⁰ esu) |
| SP1 | 9,9-dimethyl-9H-fluoren-2-amine | Dicyanovinyl | 102 |
| SP2 | 9,9-dimethyl-9H-fluoren-2-amine | Indanedione | 121 |
| SP3 | 9,9-dimethyl-9H-fluoren-2-amine | Barbituric Acid | 134 |
| SP4 | 9,9-dimethyl-9H-fluoren-2-amine | Thiobarbituric Acid | 174 |
| H2(cis-a2n2Por) | Porphyrin | Dicyanovinyl | 30 |
| Data derived from studies on various push-pull chromophores. illinois.edubohrium.com |
In organic light-emitting diodes (OLEDs), efficient device performance relies on balancing the injection and transport of electrons and holes to ensure they recombine in the emissive layer. This requires specialized electron-transporting materials (ETMs) and hole-blocking materials (HBMs). researchgate.net
Electron-deficient aromatic compounds are prime candidates for ETMs. The electron-withdrawing nature of the trifluoromethyl and benzonitrile groups suggests that this compound and its derivatives could function effectively in this role. Materials based on 1,3,5-triazine, another electron-deficient core, have been shown to be excellent ETMs with high electron mobilities (>10⁻⁴ cm²V⁻¹s⁻¹), significantly outperforming traditional materials like Alq3. rsc.orgpsu.eduresearchgate.net The incorporation of phenyl or biphenyl groups onto a triazine core is a common strategy, and the principles can be extended to biphenyl benzonitrile structures. rsc.orgpsu.edu The function of these materials is to accept electrons from the cathode and transport them efficiently to the emissive layer while simultaneously blocking the passage of holes, confining recombination to the desired zone and maximizing device efficiency. researchgate.net
Polymer Science and High-Performance Polymeric Materials
The incorporation of the this compound structure into polymer backbones is a strategy for developing high-performance materials, particularly aromatic polymers like polyimides.
Monomer Incorporation into Polyimides and other Aromatic Polymers
To be used as a monomer, this compound would need to be functionalized with reactive groups, such as amines or carboxylic anhydrides. For example, creating a diamine derivative would allow it to be reacted with a dianhydride in a polycondensation reaction to form a polyimide. vt.edu Polyimides are known for their exceptional thermal stability and mechanical strength, making them suitable for aerospace and microelectronics applications. vt.eduscielo.br The synthesis typically involves a two-step method where a poly(amic acid) precursor is first formed, which is then chemically or thermally cyclized to the final polyimide. vt.edu The inclusion of fluorinated and nitrile-containing monomers is a common approach to tailor the final properties of the polymer. scielo.brmdpi.com
Influence of the Trifluoromethylbenzonitrile Moiety on Polymer Properties
The trifluoromethyl (-CF3) and benzonitrile (-CN) groups have a profound impact on the properties of the resulting polymers. The bulky -CF3 groups disrupt the efficient packing of polymer chains. scielo.br This disruption reduces intermolecular charge-transfer complexes, which are responsible for the typical color of polyimides, leading to higher optical transparency and lower dielectric constants. scielo.brconsensus.app Furthermore, the fluorine content enhances solubility in organic solvents, which is a significant advantage for processing, as traditional polyimides are often insoluble and infusible. vt.edumdpi.com
| Property | Influence of Trifluoromethyl (-CF3) Group | Influence of Benzonitrile (-CN) Moiety |
| Solubility | Increases solubility in organic solvents by disrupting chain packing. mdpi.com | Can modify polarity and solvent interactions. |
| Thermal Stability | High C-F bond energy contributes to excellent thermal resistance. core.ac.uk | Contributes to the rigidity and thermal stability of the polymer backbone. |
| Optical Properties | Reduces charge-transfer complexes, leading to higher optical transparency (lower color). scielo.brconsensus.app | Can influence the refractive index and absorption characteristics. |
| Dielectric Constant | The low polarizability of the C-F bond helps to lower the dielectric constant. consensus.app | The polar nature of the nitrile group can increase the dielectric constant. |
| Mechanical Performance | Can increase stiffness but may reduce ductility depending on the overall structure. | Enhances rigidity and can contribute to high tensile strength. |
Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures formed from the covalent bonding of organic building blocks. unt.edu The properties of COFs can be precisely tuned by choosing appropriate monomers.
Utilization as Building Blocks for Reticular Material Synthesis
Functionalized versions of this compound can serve as building blocks for synthesizing COFs. uni-bayreuth.de For instance, a diamine or trialdehyde derivative could be used as a linker or node in the COF synthesis. The rigidity of the biphenyl core helps in the formation of a stable, ordered framework, while the nitrile and trifluoromethyl groups act as functional pendants within the pores of the COF. unt.edu The synthesis of COFs is typically achieved through reversible reactions, allowing for the "error-checking" necessary to form a crystalline, rather than amorphous, material. nih.gov The choice of building blocks is crucial as it dictates the topology, pore size, and chemical environment of the resulting COF. northeastern.edu
Adsorption and Separation Properties of Benzonitrile-based COFs
The functional groups lining the pores of a COF determine its surface properties and its interactions with guest molecules. Benzonitrile-functionalized COFs can exhibit specific adsorption behaviors due to the polar and electron-rich nature of the nitrile group. researchgate.net This makes them potentially useful for the selective adsorption and separation of various compounds. researchgate.net
For example, the nitrile groups can engage in dipole-dipole interactions or act as Lewis base sites, enhancing the affinity for specific molecules. COFs containing trifluoromethyl groups have been shown to be superhydrophobic, which is highly effective for applications like oil/water separation. unt.edu The combination of these functionalities could lead to COFs with unique separation capabilities, for instance, in capturing specific organic pollutants from water or in gas separation applications. nih.govscilit.com The ordered porosity and high surface area of COFs, combined with the chemical functionality of the benzonitrile and trifluoromethyl groups, make them a promising platform for advanced separation and adsorption technologies. nih.gov
Comprehensive Article on this compound Cannot Be Generated
A thorough and scientifically accurate article focusing solely on the chemical compound “this compound” within the specified outline cannot be generated at this time. Extensive searches for detailed research findings on its application in functional materials science, specifically as a precursor for advanced heterocyclic scaffolds and as an intermediate in multi-step organic transformations for non-pharmaceutical final products, did not yield sufficient specific information.
The conducted searches found information on related compounds, such as other isomers of trifluoromethyl benzonitrile and various benzonitrile derivatives, which are indeed utilized as versatile building blocks in organic synthesis for materials science. For instance, compounds like 4-Nitro-2-(trifluoromethyl)benzonitrile are noted for their role in preparing complex molecules for material science and as potential electrochemical materials. nbinno.com Similarly, the broader class of benzonitrile derivatives has been explored for applications in Organic Light Emitting Diodes (OLEDs). rsc.org
However, specific reaction pathways, detailed research findings, or data tables detailing the transformation of This compound into advanced heterocyclic scaffolds or its use in multi-step syntheses for functional materials (non-pharmaceutical) could not be located. Providing an article without this specific data would not meet the requirements for a "thorough, informative, and scientifically accurate" report and would fall outside the strict, compound-specific scope of the user's request. To avoid speculation and ensure scientific accuracy, the generation of the article will not proceed without verifiable sources directly pertaining to the subject compound.
Mechanistic Insights into Chemical Transformations Involving 2 4 Trifluoromethyl Phenyl Benzonitrile
Exploration of Electron Transfer Processes and Radical Pathways
The presence of the electron-withdrawing trifluoromethyl group and the nitrile functionality in 2-[4-(Trifluoromethyl)phenyl]benzonitrile suggests its potential involvement in electron transfer processes and radical reactions. While direct studies on this specific molecule are limited, insights can be drawn from related compounds and transformations.
In many reactions involving trifluoromethylated arenes, single-electron transfer (SET) can be a key initiating step. The trifluoromethyl group can facilitate the acceptance of an electron to form a radical anion. This species can then undergo further reactions, such as fragmentation or coupling. For instance, in photocatalyzed reactions, a photosensitizer can absorb light and transfer an electron to the trifluoromethylated arene, initiating a radical cascade. The resulting aryl radical can then participate in various bond-forming reactions.
Radical pathways are also plausible in the functionalization of the benzonitrile (B105546) ring. For example, the addition of a radical species to the cyano group can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The stability of the resulting radical intermediate would be influenced by the electronic properties of the biaryl system. Computational studies on similar molecules suggest that the trifluoromethyl group can influence the spin density distribution in radical intermediates, thereby directing the regioselectivity of subsequent reactions.
Furthermore, the electrochemical behavior of related biaryl compounds indicates that they can undergo oxidation or reduction to form radical cations or anions, respectively. These reactive intermediates can then engage in a variety of transformations, including dimerization, cyclization, or reaction with other nucleophiles or electrophiles. The specific pathway taken would depend on the reaction conditions, such as the solvent, electrolyte, and electrode potential.
Detailed Studies of Catalytic Cycles in Metal-Mediated Reactions
The synthesis of this compound is often achieved through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. A detailed understanding of the catalytic cycle is essential for optimizing reaction conditions and expanding the scope of these transformations.
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a series of well-defined steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 2-bromobenzonitrile) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the aryl group and the halide are now bonded to the metal center.
Transmetalation: The next step is transmetalation, where the organic group from an organoboron reagent (e.g., 4-(trifluoromethyl)phenylboronic acid) is transferred to the palladium(II) complex. This step typically requires the presence of a base to activate the boronic acid. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) complex couple to form the desired biaryl product, this compound. The palladium catalyst is regenerated in its low-valent state, ready to participate in another catalytic cycle.
The efficiency of each step in the catalytic cycle can be influenced by various factors, including the nature of the palladium catalyst, the ligands coordinated to the metal, the base, and the solvent. For instance, bulky electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps. The choice of base is also critical for the transmetalation step, with inorganic bases like potassium carbonate or cesium carbonate often being effective.
Below is a data table summarizing the key steps in the Suzuki-Miyaura coupling for the synthesis of this compound.
| Step | Description | Key Intermediates |
| Oxidative Addition | Reaction of 2-bromobenzonitrile (B47965) with a Pd(0) complex. | Aryl-Pd(II)-Halide complex |
| Transmetalation | Transfer of the 4-(trifluoromethyl)phenyl group from the boronic acid to the Pd(II) complex. | Diaryl-Pd(II) complex |
| Reductive Elimination | Formation of the C-C bond between the two aryl groups and regeneration of the Pd(0) catalyst. | This compound and Pd(0) |
Reaction Kinetics and Thermodynamics of Benzonitrile Functionalization
The kinetics and thermodynamics of the synthesis and functionalization of this compound provide quantitative insights into the reaction rates and the feasibility of the transformations. While specific data for this molecule is scarce, general principles from related Suzuki-Miyaura reactions can be applied.
The rate of the Suzuki-Miyaura coupling is influenced by the electronic and steric properties of the reactants. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step, which is often the rate-determining step. Conversely, electron-donating groups can slow down this step. The trifluoromethyl group on the phenylboronic acid is electron-withdrawing, which can affect the nucleophilicity of the organoboron reagent and thus the rate of transmetalation.
The following table presents hypothetical kinetic data for the Suzuki-Miyaura coupling to form a related biaryl nitrile, illustrating the effect of different parameters on the reaction rate.
| Aryl Halide | Boronic Acid | Base | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | 80 | 1.2 x 10⁻³ |
| 4-Iodobenzonitrile | Phenylboronic acid | K₂CO₃ | 80 | 5.8 x 10⁻³ |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | K₂CO₃ | 80 | 0.9 x 10⁻³ |
| 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Cs₂CO₃ | 100 | 3.5 x 10⁻³ |
Thermodynamically, the functionalization of the benzonitrile group, for example, through addition reactions, would depend on the stability of the resulting products. The strong electron-withdrawing nature of the trifluoromethylphenyl group would influence the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack.
Intramolecular Cyclization and Rearrangement Mechanisms
The rigid biaryl scaffold of this compound, coupled with the reactive nitrile group, provides opportunities for intramolecular cyclization and rearrangement reactions to form complex heterocyclic structures.
One plausible intramolecular cyclization pathway could involve the activation of a C-H bond on the trifluoromethyl-substituted ring, followed by addition to the nitrile group. This type of reaction is often mediated by transition metal catalysts, such as palladium or rhodium. The mechanism would likely involve the formation of a metallacyclic intermediate, followed by reductive elimination to yield the cyclized product. The regioselectivity of such a cyclization would be dictated by the directing ability of substituents on the aromatic rings and the nature of the catalyst.
Rearrangement reactions of the biaryl system could also be envisioned under certain conditions. For instance, in the presence of strong acids or under photochemical conditions, rearrangements involving the migration of one of the aryl rings could occur. The trifluoromethyl group could influence the stability of any charged intermediates or transition states, thereby affecting the feasibility and outcome of such rearrangements.
Furthermore, if a suitable functional group were introduced ortho to the nitrile, intramolecular cyclization could be readily achieved. For example, the presence of an amino or hydroxyl group could lead to the formation of fused heterocyclic systems through nucleophilic addition to the nitrile, often catalyzed by acid or base.
The following table outlines potential intramolecular transformations of derivatives of this compound.
| Starting Material Derivative | Reaction Type | Potential Product |
| 2'-(amino)-2-[4-(Trifluoromethyl)phenyl]benzonitrile | Intramolecular Cyclization (nucleophilic addition) | Fused quinazoline (B50416) derivative |
| This compound | Metal-catalyzed C-H activation/cyclization | Fused phenanthridine (B189435) derivative |
| Photochemically excited this compound | Intramolecular Rearrangement | Isomeric biaryl structures |
Future Directions and Emerging Research Frontiers
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of functionalized biaryl compounds like 2-[4-(Trifluoromethyl)phenyl]benzonitrile has traditionally relied on palladium-catalyzed cross-coupling reactions. Future research will likely focus on developing more sustainable and efficient synthetic routes.
Data on Synthetic Methodologies for Biaryl Compounds
| Coupling Reaction | Catalyst/Reagents | Key Advantages | Relevant For |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, organoboron reagents | Mild reaction conditions, wide functional group compatibility, commercial availability of reagents. wikipedia.orgacs.orgnih.gov | Synthesis of a wide range of biaryl and hetero-biaryl systems. psu.edu |
| Negishi Coupling | Palladium or Nickel catalyst, organozinc reagents | High functional group tolerance, effective for creating C(sp3)-C(sp2) bonds. tsukuba.ac.jpnih.gov | Synthesis of complex molecules, including alkylated tryptophans and tertiary alkyl fluorides. nih.govmit.edu |
| Photoredox Catalysis | Light, photocatalyst (e.g., Ru or Ir complexes) | Mild, room temperature reactions, enables novel bond formations. nih.govprinceton.edumdpi.com | Trifluoromethylation and synthesis of complex fluorinated compounds. nih.govprinceton.edunih.gov |
Future innovations are expected in the following areas:
Flow Chemistry: Continuous flow methods are being developed for the regioselective arylation of fluoroarenes and fluoropyridines, offering precise temperature control, high yields, and short reaction times. This approach could be adapted for the synthesis of this compound, providing a scalable and efficient manufacturing process.
Catalyst Development: Research into more cost-effective and environmentally benign catalysts, such as those based on nickel instead of palladium, is ongoing. numberanalytics.com Additionally, the development of heterogeneous catalysts could simplify product purification and catalyst recycling.
C-H Activation: Direct C-H functionalization represents a more atom-economical approach to biaryl synthesis, avoiding the need for pre-functionalized starting materials. nih.gov Developing selective C-H activation methods for the synthesis of trifluoromethylated benzonitriles is a promising research avenue.
Exploration of Novel Material Applications beyond Current Scope
The electronic properties conferred by the trifluoromethyl and nitrile groups make this compound a promising candidate for various material applications.
Liquid Crystals: The introduction of a trifluoromethyl group can significantly influence the mesomorphic properties of liquid crystals, such as their thermal stability and resistance to degradation. frontiersin.org The unique structure of this compound could lead to the development of novel liquid crystal materials with specific electro-optical properties.
Organic Light-Emitting Diodes (OLEDs): Trifluoromethyl groups are known to enhance the performance of OLED emitters by improving efficiency and color purity. researchgate.netoled-info.com The specific substitution pattern of this compound could be advantageous in designing new blue fluorescent emitters, which are currently a major challenge in OLED technology. oled-info.combeilstein-journals.org Research into the photophysical properties of this compound could reveal its potential as a host or emitter material in next-generation displays.
Fluorinated Polymers: The incorporation of fluorinated monomers can impart desirable properties to polymers, such as thermal stability, chemical resistance, and low surface energy. This compound could serve as a novel building block for high-performance fluorinated polymers with applications in electronics, aerospace, and coatings.
Integration of Advanced Artificial Intelligence and Machine Learning in Molecular Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, enabling the rapid design and screening of new molecules with desired properties.
Applications of AI/ML in Organic Material Design
| Application | AI/ML Technique | Goal |
|---|---|---|
| Generative Models | Recurrent Neural Networks (RNN), Reinforcement Learning | Design of novel molecular materials with minimal bias. frontiersin.orgnih.govnih.govresearchgate.net |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Predict properties like glass transition temperatures and reorganization energy. nih.govresearchgate.net |
| High-Throughput Screening | Machine Learning assisted screening | Efficiently screen large virtual libraries of compounds for desired characteristics. researchgate.net |
For this compound and its analogs, AI and ML can be applied to:
Predict Electronic Properties: Machine learning models can be trained to predict key electronic properties such as HOMO/LUMO energy levels, charge mobility, and emission spectra based on molecular structure. nih.govresearchgate.net This would allow for the rapid in silico screening of a large number of trifluoromethylated arylbenzonitrile derivatives to identify candidates with optimal properties for specific applications.
Design Novel Materials: Generative models can be employed to design new molecules with tailored properties. frontiersin.orgnih.govnih.govresearchgate.net By defining a desired set of properties, such as a specific emission wavelength or liquid crystal phase behavior, these algorithms can propose novel chemical structures for synthesis and testing.
Optimize Synthetic Routes: AI tools are also being developed to predict reaction outcomes and suggest optimal synthetic pathways, which could accelerate the development of efficient and sustainable methods for producing these compounds.
Interdisciplinary Research Leveraging the Unique Properties of Trifluoromethylated Arylbenzonitriles
The unique combination of a trifluoromethyl group and a nitrile moiety on a biaryl framework opens up possibilities for interdisciplinary research, particularly in the field of medicinal chemistry.
Drug Discovery: The trifluoromethyl group is a well-established bioisostere that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comnih.govbohrium.comwechemglobal.com The presence of this group in a molecule can significantly improve its pharmacokinetic profile. mdpi.comnbinno.com The 2-phenylbenzonitrile scaffold is also found in various biologically active compounds. Therefore, this compound and its derivatives could be explored as potential scaffolds for the development of new therapeutic agents.
Chemical Biology: Fluorinated molecules are valuable tools in chemical biology for probing biological processes. The unique spectroscopic signatures of the trifluoromethyl group can be utilized in techniques like 19F NMR to study protein-ligand interactions and cellular uptake.
Scale-Up Considerations for Industrial and Academic Synthesis
The transition from laboratory-scale synthesis to industrial production presents several challenges, particularly for fluorinated compounds.
Process Optimization: Scaling up reactions like the Suzuki-Miyaura coupling requires careful optimization of parameters such as catalyst loading, solvent selection, and reaction time to ensure high yield and purity. acs.orgmdpi.comresearchgate.net The development of robust and scalable processes is crucial for the commercial viability of any new compound.
Impurity Profiling and Removal: A significant challenge in palladium-catalyzed reactions is the removal of residual palladium from the final product, which is critical for pharmaceutical applications. acs.orgresearchgate.net Research into efficient palladium scavenging techniques is an important aspect of process development.
Cost-Effectiveness: The cost of starting materials, catalysts, and reagents is a major factor in the large-scale synthesis of fine chemicals. hovione.com The development of synthetic routes that utilize readily available and inexpensive starting materials is essential for making these compounds accessible for widespread use.
Safety and Environmental Impact: The synthesis of fluorinated compounds often involves hazardous reagents and solvents. hovione.com Developing greener and safer synthetic protocols is a key consideration for both academic and industrial-scale production.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(trifluoromethyl)phenyl]benzonitrile, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between 4-(trifluoromethyl)phenylboronic acid and 2-bromobenzonitrile. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent optimization (toluene/ethanol mixtures), and temperature control (80–100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product . For academic-scale production, reducing catalyst loading (≤5 mol%) and employing microwave-assisted synthesis can improve efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons and carbons, noting deshielding effects from the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups.
- 19F NMR : A singlet near δ -60 ppm confirms the -CF₃ group .
- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1120–1250 cm⁻¹ (C-F stretches) .
- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 251.1 (calculated for C₁₄H₈F₃N).
- Resolution of Conflicts : Use computational tools (e.g., density functional theory (DFT) for NMR prediction) and cross-validate with PubChem or NIST data .
Q. What biological assays are suitable for initial screening of this compound derivatives?
- Methodological Answer : Prioritize receptor-binding assays (e.g., androgen receptor antagonism, as seen in LGD-4033 derivatives) and cytotoxicity screens (e.g., MTT assay against cancer cell lines). Use fluorometric or luminescent reporter systems to quantify activity. For antimicrobial studies, employ microdilution assays (MIC determination) against Gram-positive/negative strains .
Advanced Research Questions
Q. How can researchers address low yields in the Suzuki-Miyaura coupling step during synthesis of this compound?
- Methodological Answer : Low yields often stem from steric hindrance or electron-deficient aryl halides. Strategies include:
- Ligand Optimization : Use bulky ligands (e.g., SPhos) to enhance catalytic activity.
- Solvent System : Switch to DMA (dimethylacetamide) for better solubility of intermediates.
- Microwave Irradiation : Reduce reaction time (15–30 min) and improve homogeneity .
Q. What strategies are recommended for analyzing contradictory 19F NMR signals in derivatives with multiple fluorinated groups?
- Methodological Answer :
- Variable-Temperature NMR : Resolve overlapping signals by lowering temperature (e.g., -40°C).
- Isotopic Labeling : Introduce 13C or 15N labels to decouple fluorine-proton interactions.
- DFT Simulations : Compare experimental shifts with computational predictions (e.g., using Gaussian 16) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace -CF₃ with -Cl, -CH₃, or -OCF₃ to assess electronic/steric effects.
- Pharmacophore Mapping : Use X-ray crystallography (e.g., protein-ligand complexes) or molecular docking (AutoDock Vina) to identify key interactions .
- Data Analysis : Correlate substituent Hammett constants (σ) with biological potency .
Q. What in vivo pharmacokinetic challenges are associated with this compound derivatives, and how can they be mitigated?
- Methodological Answer :
- Metabolic Stability : The -CF₃ group may reduce cytochrome P450-mediated oxidation. Test stability in liver microsomes and introduce steric shielding (e.g., methyl groups) .
- Bioavailability : Use nanoformulations (liposomes) or prodrug strategies (ester hydrolysis) to enhance solubility .
- Toxicokinetics : Radiolabel compounds (e.g., 14C) for tissue distribution studies in rodent models .
Q. How can computational modeling resolve discrepancies between predicted and experimental solubility data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
